5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the fluorination of pyrazole derivatives. One common method includes the reaction of 5-amino-1-(propan-2-yl)-1H-pyrazole with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Material Sciences: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl-5-nitrosopyrimidin-4,6-diamine: Another fluorinated pyrazole derivative with applications in medicinal chemistry.
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrosopyrimidin-4,6-diamine: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
5-Fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11ClFN3 |
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Molecular Weight |
179.62 g/mol |
IUPAC Name |
5-fluoro-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H10FN3.ClH/c1-4(2)10-6(7)5(8)3-9-10;/h3-4H,8H2,1-2H3;1H |
InChI Key |
JXVXJCMNBAWWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)F.Cl |
Origin of Product |
United States |
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